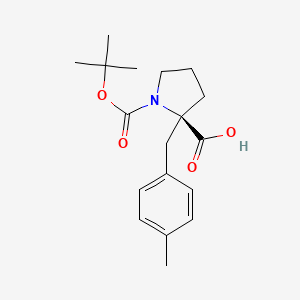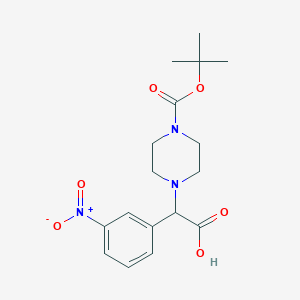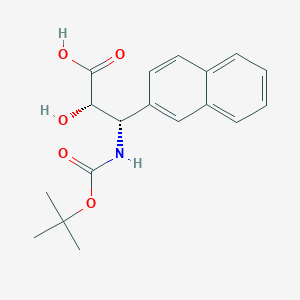![molecular formula C13H10ClN3O2 B1598045 5-Cloro-pirazolo[1,5-a]quinazolina-3-carboxilato de etilo CAS No. 174842-56-9](/img/structure/B1598045.png)
5-Cloro-pirazolo[1,5-a]quinazolina-3-carboxilato de etilo
Descripción general
Descripción
Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyrazoloquinazolines, which are known for their diverse biological activities and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Nanotecnología: Modificación de la superficie de puntos cuánticos
Finalmente, en el campo de la nanotecnología, el 5-Cloro-pirazolo[1,5-a]quinazolina-3-carboxilato de etilo se puede utilizar para modificar la superficie de puntos cuánticos. Esta modificación puede alterar las propiedades ópticas y electrónicas de los puntos cuánticos, lo cual es beneficioso para aplicaciones en tecnologías de imagen y detección.
Cada una de estas aplicaciones aprovecha la estructura química única del this compound para explorar nuevas fronteras en la investigación y el desarrollo científico. La versatilidad del compuesto destaca su importancia en varios campos de estudio .
Mecanismo De Acción
Target of Action
Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is a compound that has been identified to have potential anti-inflammatory properties . The primary targets of this compound are three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These kinases play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
The compound interacts with its targets (ERK2, p38α, and JNK3) by binding to them . Molecular modeling supports that these compounds could effectively bind to ERK2, p38α, and JNK3, with the highest complementarity to JNK3 . The key residues of JNK3 important for this binding were identified .
Biochemical Pathways
The compound’s interaction with the MAPKs affects the downstream signaling pathways associated with these kinases. For instance, the inhibition of JNK3 can lead to a decrease in the transcriptional activity of nuclear factor κB (NF-κB), a key regulator of immune and inflammatory responses .
Result of Action
The compound’s action results in the inhibition of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human THP-1Blue monocytic cells . This inhibition leads to an overall anti-inflammatory effect, as demonstrated in an in vivo carrageenan-induced paw edema model .
Análisis Bioquímico
Biochemical Properties
Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABAA receptors, forming hydrogen bond interactions with specific amino acids . These interactions can influence the activity of the receptors, potentially leading to changes in cellular signaling pathways.
Cellular Effects
Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GABAA receptors can alter neuronal signaling, impacting processes such as synaptic transmission and plasticity . Additionally, it may affect the expression of genes involved in these pathways, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to GABAA receptors, forming hydrogen bonds with specific amino acids, which can modulate the receptor’s activity . This modulation can lead to changes in downstream signaling pathways and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate can change over time. Its stability and degradation are important factors to consider. The compound is stable under inert atmosphere and at temperatures between 2-8°C . Long-term studies have shown that it can have sustained effects on cellular function, although the exact nature of these effects may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function and signaling pathways. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses may lead to excessive inhibition of GABAA receptors, resulting in disrupted neuronal signaling and potential neurotoxicity.
Metabolic Pathways
Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels. For example, its interaction with GABAA receptors can influence the metabolism of neurotransmitters, potentially altering their levels and activity in the brain.
Transport and Distribution
The transport and distribution of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation within specific tissues, influencing its overall efficacy and potential side effects .
Subcellular Localization
Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with GABAA receptors suggests that it may localize to synaptic regions, where it can modulate neuronal signaling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor, such as 8-chloro-5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxyamide, in the presence of anhydrous potassium carbonate (K2CO3) and anhydrous dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While detailed industrial production methods for Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products Formed
The major
Propiedades
IUPAC Name |
ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)9-7-15-17-10-6-4-3-5-8(10)11(14)16-12(9)17/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJDJCYFVGJPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C3=CC=CC=C3N2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381975 | |
| Record name | ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174842-56-9 | |
| Record name | ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1597962.png)
![tert-Butyl 6-bromo-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1597963.png)

![2-Hydroxybicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B1597966.png)





![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)




